molecular formula C22H28N4O5S2 B2745665 Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681225-33-2

Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2745665
M. Wt: 492.61
InChI Key: SQPHKMUGQKODRY-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate” is a complex organic compound. It is related to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of such compounds often involves a series of reactions, including cyclocondensation and cyclization . For instance, the reaction mechanism might include the formation of an intermediate compound from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, a thiazole ring, and a methoxyphenyl group . The exact structure would need to be confirmed through techniques such as mass spectra, NMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve nucleophilic attacks at various sites on the precursor molecules . The reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : Research has shown that derivatives of 1,2,4-triazol-3-one, related to the compound , exhibit antimicrobial activity. These compounds were synthesized through a series of reactions involving Mannich bases and evaluated for their effectiveness against various microorganisms, revealing good activity in comparison to standard treatments (Fandaklı et al., 2012).

  • Hybrid Molecules with Antimicrobial and Other Activities : Another study focused on the microwave-assisted synthesis of ethyl piperazine-1-carboxylate derivatives, incorporating various nucleus types. These compounds were then screened for antimicrobial, antilipase, and antiurease activities. Certain derivatives showed good to moderate antimicrobial activity, along with specific compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).

  • Antifungal and Mycobacterium tuberculosis Inhibition : A series of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, demonstrating significant inhibitory activity. This highlights the compound's relevance in developing treatments for tuberculosis and related bacterial infections (Reddy et al., 2014).

  • Enzyme Inhibition for Therapeutic Applications : Further research into 1,2,4-triazole derivatives containing a piperazine nucleus explored their potential as inhibitors for enzymes like urease and α-glucosidase, showcasing their role in addressing conditions related to enzyme dysfunction. These studies utilized green chemistry techniques, emphasizing the environmental benefits of such methodologies (Mermer et al., 2018).

Future Directions

Triazole-pyrimidine hybrids, such as the compound , have shown promising neuroprotective and anti-inflammatory properties . Future research could focus on further exploring these properties and developing these compounds as potential therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S2/c1-4-31-22(29)26-11-9-25(10-12-26)19(28)14-32-13-18(27)23-21-24-20(15(2)33-21)16-5-7-17(30-3)8-6-16/h5-8H,4,9-14H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPHKMUGQKODRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

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